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Compound of Interest

Compound Name: T-0156

Cat. No.: B1222190 Get Quote

An In-depth Guide to a Potent and Selective Phosphodiesterase Type 5 Inhibitor

Abstract
Compound T-0156 is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor.[1] This

technical guide provides a comprehensive overview of T-0156 for researchers, scientists, and

drug development professionals. The document details its mechanism of action,

pharmacological effects, and available in vitro and in vivo data. It also includes detailed

experimental methodologies for key assays and visual representations of relevant biological

pathways and workflows to facilitate a deeper understanding of this compound.

Introduction
Compound T-0156, with the IUPAC name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-

[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-

carboxylate, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is a key

enzyme in the cGMP-specific signaling pathway, and its inhibition leads to increased

intracellular levels of cyclic guanosine monophosphate (cGMP).[1] This mechanism of action is

the basis for the therapeutic effects of approved PDE5 inhibitors in conditions such as erectile

dysfunction and pulmonary hypertension. T-0156 has been shown to be a more potent and

selective inhibitor of PDE5 compared to the first-generation inhibitor, sildenafil.
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Property Value

IUPAC Name

Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-

[(pyrimidin-2-yl)methoxy]-4-(3,4,5-

trimethoxyphenyl)-1,2-dihydro-2,7-

naphthyridine-3-carboxylate

CAS Number 324572-93-2

Chemical Formula C31H29N5O7

Molar Mass 583.601 g·mol−1

Mechanism of Action
T-0156 exerts its pharmacological effects by competitively inhibiting the PDE5 enzyme.[3]

PDE5 is responsible for the hydrolysis of cGMP to GMP. By blocking this enzymatic activity, T-
0156 leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus

cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries. The

elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various

downstream targets, resulting in a decrease in intracellular calcium concentrations and

subsequent smooth muscle relaxation and vasodilation.
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Mechanism of action of T-0156.

Pharmacological Data
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In Vitro Potency and Selectivity
T-0156 has demonstrated high potency and selectivity for PDE5 in enzymatic assays. Its

inhibitory concentration (IC50) for PDE5 is significantly lower than for other phosphodiesterase

isozymes, indicating a favorable selectivity profile.

Phosphodiesterase
Isozyme

T-0156 IC50 (nM) Sildenafil IC50 (nM)

PDE1 >10,000 280

PDE2 >10,000 >10,000

PDE3 >10,000 7,600

PDE4 >10,000 >10,000

PDE5 0.23 3.5

PDE6 56 22

Data sourced from Mochida et al., 2002.[3]

In Vivo Efficacy
Studies in animal models have confirmed the in vivo efficacy of T-0156.

3.2.1. Effect on Rabbit Corpus Cavernosum

In isolated rabbit corpus cavernosum tissue, T-0156 increased cGMP levels and induced

relaxation. It also potentiated electrical field stimulation-induced relaxation in a concentration-

dependent manner.

Treatment
cGMP Level (pmol/mg
protein)

Relaxation (%)

Vehicle 1.1 ± 0.4 12.3 ± 10.1

T-0156 (100 nM) 6.0 ± 1.5 76.9 ± 19.8
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Data sourced from Mochida et al., 2002.[3]

3.2.2. Effect on Penile Tumescence in Anesthetized Dogs

Intraduodenal administration of T-0156 potentiated pelvic nerve stimulation-induced penile

tumescence in anesthetized dogs. The effect of T-0156 was found to be more potent than that

of sildenafil.

Compound Dose (µg/kg)
Potentiation of
Tumescence (%)

Plasma
Concentration
(ng/mL)

T-0156 10 181.5 ± 31.1 16.7 ± 1.6

Sildenafil 100 190.0 ± 37.9 78.8 ± 5.3

Data sourced from a 2002 study on the pharmacological effects of T-0156.

Pharmacokinetics and Toxicology
Pharmacokinetics
Specific pharmacokinetic data for T-0156, including its absorption, distribution, metabolism, and

excretion (ADME) properties, are not extensively documented in publicly available literature.

However, as a member of the PDE5 inhibitor class, it is anticipated to undergo hepatic

metabolism, primarily by cytochrome P450 enzymes, and be excreted in both feces and urine.

The rate of absorption and bioavailability would likely be influenced by factors such as

formulation and food intake.

Toxicology
Detailed toxicology and safety pharmacology studies for T-0156 are not publicly available.

Preclinical safety evaluation for a novel compound in this class would typically involve a battery

of in vitro and in vivo studies to assess its potential for cardiovascular, respiratory, and central

nervous system side effects, as well as genotoxicity, carcinogenicity, and reproductive toxicity.

A study comparing T-0156 and sildenafil in dogs noted that while high doses of both

compounds affected the electroretinogram, the effects of T-0156 were weaker than those of
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sildenafil at equivalent doses, suggesting a potentially better safety profile concerning retinal

effects.

Experimental Protocols
PDE Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound

against different phosphodiesterase isozymes.
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Workflow for PDE enzyme inhibition assay.
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Methodology:

Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, and other necessary

cofactors.

Reaction Setup: In a microplate, add the specific PDE isozyme to the assay buffer.

Compound Addition: Add varying concentrations of T-0156 or the vehicle control.

Pre-incubation: Pre-incubate the mixture for a defined period at room temperature.

Initiation: Initiate the reaction by adding the substrate, [3H]cGMP.

Incubation: Incubate the reaction mixture at 37°C for a specified time.

Termination: Stop the reaction by heat inactivation or addition of a stop solution.

Product Conversion: Add 5'-nucleotidase to hydrolyze the resulting [3H]GMP to

[3H]guanosine.

Separation: Separate the unreacted [3H]cGMP from the [3H]guanosine product using anion-

exchange resin columns.

Quantification: Measure the radioactivity of the eluted [3H]guanosine using a scintillation

counter.

Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC50 value by non-linear regression analysis.

Isolated Tissue Relaxation Assay (Rabbit Corpus
Cavernosum)
This protocol describes a method to assess the effect of T-0156 on smooth muscle relaxation in

isolated corpus cavernosum tissue.

Methodology:
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Tissue Preparation: Isolate corpus cavernosum strips from male rabbits and mount them in

organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95%

O2 and 5% CO2.

Equilibration: Allow the tissues to equilibrate under a resting tension of 2 g for at least 60

minutes.

Contraction: Induce a submaximal contraction with an alpha-adrenergic agonist, such as

phenylephrine.

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of

T-0156 to the organ bath.

Data Recording: Record the changes in isometric tension using a force transducer.

Analysis: Express the relaxation as a percentage of the pre-contracted tension and calculate

the EC50 value for relaxation.

To measure cGMP levels, tissues are treated with the compound or vehicle, snap-frozen in

liquid nitrogen, and then homogenized. cGMP levels are then quantified using a commercially

available enzyme immunoassay (EIA) kit.

Potential Applications and Future Directions
As a potent and selective PDE5 inhibitor, T-0156 holds potential for therapeutic applications in

conditions where PDE5 is overactive or where potentiation of the NO/cGMP signaling pathway

is beneficial. These include erectile dysfunction, pulmonary arterial hypertension, and

potentially other cardiovascular and neurological disorders. Further research is warranted to

fully characterize its pharmacokinetic profile, long-term safety, and efficacy in relevant disease

models. The high potency and selectivity of T-0156 also make it a valuable pharmacological

tool for investigating the physiological and pathophysiological roles of PDE5.

Conclusion
Compound T-0156 is a highly potent and selective second-generation phosphodiesterase type

5 inhibitor. The available in vitro and in vivo data demonstrate its superior inhibitory activity

against PDE5 compared to sildenafil and its efficacy in relevant animal models. While
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comprehensive pharmacokinetic and toxicology data are not yet publicly available, its

pharmacological profile suggests it could be a promising candidate for further drug

development or a valuable research tool for studying the cGMP signaling pathway. This

technical guide provides a foundational understanding of T-0156 for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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